3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione
Description
This compound belongs to the spirocyclic indole-pyrrolo[3,4-c]pyrrole family, characterized by a unique spiro architecture that merges indoline and pyrrolo[3,4-c]pyrrole moieties. Synthesized via stereoselective 1,3-dipolar cycloaddition (), it shares a privileged scaffold with reported neuroleptic, anti-inflammatory, and antiviral properties . Its physicochemical properties, including a calculated LogP of ~3.2 and topological polar surface area (TPSA) of ~95 Ų, align with drug-like criteria under Lipinski’s rules .
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4/c1-37-18-12-10-17(11-13-18)33-26(34)24-23(14-16-15-30-21-8-4-2-6-19(16)21)32-29(25(24)27(33)35)20-7-3-5-9-22(20)31-28(29)36/h2-13,15,23-25,30,32H,14H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIFWAPGQXOTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC6=CNC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione is a complex indole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spiro-indoline structure fused with a pyrrolo[3,4-c]pyrrole moiety. Its molecular formula is , and it exhibits notable features such as:
- Indole moiety : Known for various biological activities including anticancer properties.
- Methoxyphenyl group : Contributes to the lipophilicity and potential binding interactions in biological systems.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer activities. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
-
Mechanism of Action :
- Microtubule Disruption : Similar to other indole derivatives, this compound may disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase .
- Apoptosis Induction : It has been shown to activate intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells .
-
Case Studies :
- In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against several human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) .
- A recent study highlighted its effectiveness in reducing tumor growth in xenograft models when administered at specific dosages .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.
- Cytokine Inhibition : Studies have indicated a decrease in TNF-alpha and IL-6 levels in treated macrophages .
- Animal Models : In vivo experiments have demonstrated reduced edema in models of acute inflammation when treated with this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole and methoxyphenyl groups can significantly affect its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens on the phenyl ring | Increased cytotoxicity against certain cancer cell lines |
| Variation in methoxy substituents | Altered binding affinity to target proteins |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound is compared to five analogs (Table 1), focusing on substituents and core modifications:
Key Observations :
- The target compound and Compound 13 share a spiro-pyrrolo[3,4-c]pyrrole core but differ in substituents (chloro/methyl vs. methoxy/indole), impacting electronic properties .
- The SARS-CoV-2 Mpro inhibitor lacks the 4-methoxyphenyl group but shows antiviral activity, suggesting substituent flexibility in bioactivity .
Physicochemical and Pharmacokinetic Properties
Critical parameters are compared in Table 2:
Key Observations :
- Higher LogP values (3.8–4.1) in halogenated analogs (e.g., Compound 13, 17ba) correlate with reduced aqueous solubility .
- The target compound balances moderate LogP (3.2) and TPSA (95 Ų), favoring membrane permeability and oral bioavailability .
- The 4'-nitro derivative exhibits higher TPSA (105 Ų) due to polar nitro groups, enhancing solubility but limiting blood-brain barrier penetration .
Key Observations :
- The target compound and SARS-CoV-2 Mpro inhibitor demonstrate potent antiviral activity, highlighting the scaffold’s versatility against viral targets .
- Compound 13 synergizes with fluconazole, suggesting utility in resistant fungal infections .
- Thiazole-containing analogs exhibit superior cytotoxicity, likely due to enhanced tubulin binding .
Preparation Methods
Multicomponent Cycloaddition Strategy
Core Spirocyclic Framework Assembly
The spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole] core is constructed via a formal [3+3] cycloaddition between MBH (Morita-Baylis-Hillman) carbonates of isatins and β-enamino maleimides. Isatin derivatives serve as the indoline precursor, while maleimides contribute the pyrrolo[3,4-c]pyrrole fragment.
Representative Procedure :
A mixture of isatin-derived MBH carbonate 1a (1.0 mmol) and β-enamino maleimide 2a (1.2 mmol) in acetonitrile (10 mL) is treated with DABCO (1,4-diazabicyclo[2.2.2]octane, 0.2 mmol) at room temperature for 12–24 hours. The reaction progress is monitored by TLC (hexane/ethyl acetate, 1:1). Upon completion, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the spirocyclic adduct 3a (72–85% yield).
Table 1. Optimization of Cycloaddition Conditions
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | DABCO | 25 | 12 | 85 |
| 2 | THF | DABCO | 25 | 24 | 68 |
| 3 | DCM | DMAP | 40 | 18 | 55 |
Functionalization with 4-Methoxyphenyl and Indol-3-ylmethyl Groups
Indol-3-ylmethyl Group Installation
The indol-3-ylmethyl moiety is introduced via a Mannich-type reaction. Post-cycloaddition, the spirocyclic intermediate is treated with indole-3-carbaldehyde (1.5 eq) in the presence of acetic acid and triethylamine, facilitating nucleophilic attack at the pyrrolidine nitrogen.
Stepwise Process :
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (DMSO-d₆, 300 MHz) :
δ 11.55 (s, 1H, NH), 8.09 (d, J = 9.0 Hz, 2H, ArH), 7.58–7.47 (m, 2H, ArH), 7.35 (d, J = 9.0 Hz, 2H, ArH), 7.20–7.12 (m, 2H, ArH), 7.01–6.90 (m, 3H, ArH), 6.86–6.77 (m, 3H, ArH), 3.80 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃).
¹³C NMR (DMSO-d₆, 75 MHz) :
δ 178.2 (C=O), 170.5 (C=O), 159.8 (C-OCH₃), 136.4–112.7 (ArC), 62.3 (spiro-C), 55.2 (OCH₃), 49.8 (N-CH₂).
Mechanistic Insights and Diastereoselectivity
The reaction proceeds through a domino sequence:
- Michael Addition : The primary amine (allylamine) attacks maleimide, forming a β-enamino intermediate.
- Iminium Formation : Condensation with aldehyde generates an iminium ion, which tautomerizes to an azomethine ylide.
- Cycloaddition : The ylide undergoes [3+3] cyclization with the maleimide-derived fragment, establishing the spiro center.
Diastereoselectivity arises from steric effects during the cycloaddition, favoring the cis-configuration at the spiro junction (dr 2:1). Single-crystal X-ray diffraction confirms the relative stereochemistry.
Alternative Synthetic Routes
Intramolecular Ketalization
A secondary approach involves ketalization of a pre-functionalized indoline-pyrrolidinone precursor. Treatment of 3-(2-oxopyrrolidin-1-yl)indoline with 4-methoxybenzaldehyde and indole-3-carboxaldehyde under acidic conditions (H₂SO₄, EtOH) induces spirocyclization (45–50% yield).
Metathesis-Based Strategy
Ring-closing metathesis (Grubbs catalyst, 5 mol%) of a diene intermediate provides access to the spiro framework, though yields are moderate (35–40%).
Q & A
Q. What synthetic methodologies are commonly employed to prepare this spiro[indoline-pyrrolo-pyrrole] derivative, and how is its structure confirmed?
The compound is synthesized via multi-step routes involving spirocyclization and functional group modifications. Key steps include:
- Fe(II)-catalyzed or UV-driven cyclization for constructing the pyrrolo-pyrrole core (analogous to methods in polycyclic sulfonyl indolines) .
- Nucleophilic substitution to introduce the 1H-indol-3-ylmethyl and 4-methoxyphenyl groups. Structural confirmation relies on 1H/13C NMR (to verify coupling patterns and substituent integration), IR spectroscopy (carbonyl stretching ~1700 cm⁻¹), and HRMS for molecular weight validation . X-ray crystallography resolves stereochemical ambiguities in related spiro compounds .
Q. How does the spiro architecture influence the compound’s physicochemical properties?
The spiro junction at the indoline-pyrrolo-pyrrole interface imposes restricted rotation , stabilizing conformational isomers. This rigidity enhances crystallinity (melting points >180°C observed in analogs) and impacts solubility . The 4-methoxyphenyl group contributes to π-π stacking, as seen in crystallographic data of similar structures .
Q. What purification techniques are effective for isolating this compound?
Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes byproducts. Low-yield steps (e.g., 20% in analogs) may require iterative crystallization or HPLC purification .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the pyrrolo-pyrrole core during synthesis?
The core likely forms via radical-mediated cyclization under Fe(II) catalysis (as in sulfonyl indoline syntheses) or photochemical [2+2] cycloaddition under UV light. Computational studies (e.g., DFT) can map transition states, while deuterium labeling experiments track hydrogen migration in intermediates .
Q. How can researchers optimize low yields in the final spirocyclization step?
Yield improvements may involve:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates.
- Catalyst tuning : Fe(II) vs. Ru(II) catalysts alter redox potentials, affecting cyclization efficiency.
- Temperature control : Slow heating (60–80°C) minimizes side reactions, as shown in analogous syntheses .
Q. What computational strategies predict the compound’s biological activity?
Molecular docking (using MOE or AutoDock) models interactions with targets like kinases or GPCRs. QSAR studies correlate substituent effects (e.g., 4-methoxyphenyl vs. 4-nitrophenyl) with activity trends in spiro-oxindole analogs .
Q. How should biological activity assays be designed for this compound?
Prioritize targeted assays based on structural analogs:
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
Contradictions (e.g., split signals in 1H NMR) may arise from conformational polymorphism or residual solvents. Strategies include:
- Variable-temperature NMR to identify dynamic processes.
- Crystallographic validation to confirm dominant conformers .
- HPLC-MS to detect trace impurities .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Reconcile differences by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
